molecular formula C7H9NO5Se B14462977 2-Selenonobenzoic acid--ammonia (1/1) CAS No. 66616-98-6

2-Selenonobenzoic acid--ammonia (1/1)

Cat. No.: B14462977
CAS No.: 66616-98-6
M. Wt: 266.12 g/mol
InChI Key: QPNRBTJHYZRMJO-UHFFFAOYSA-N
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Description

2-Selenonobenzoic acid–ammonia (1/1) is a compound that consists of 2-selenonobenzoic acid and ammonia in a 1:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-selenonobenzoic acid–ammonia (1/1) typically involves the reaction of 2-selenonobenzoic acid with ammonia under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or water, at a specific temperature and pressure to ensure the formation of the desired product. The reaction can be represented as follows:

2-Selenonobenzoic acid+Ammonia2-Selenonobenzoic acid–ammonia (1/1)\text{2-Selenonobenzoic acid} + \text{Ammonia} \rightarrow \text{2-Selenonobenzoic acid--ammonia (1/1)} 2-Selenonobenzoic acid+Ammonia→2-Selenonobenzoic acid–ammonia (1/1)

Industrial Production Methods

Industrial production of 2-selenonobenzoic acid–ammonia (1/1) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Selenonobenzoic acid–ammonia (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into selenol derivatives.

    Substitution: The compound can undergo substitution reactions where the ammonia group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Selenonic acid derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted selenobenzoic acid derivatives.

Scientific Research Applications

2-Selenonobenzoic acid–ammonia (1/1) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-selenonobenzoic acid–ammonia (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes and modulate signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Selenobenzoic acid: Lacks the ammonia component but shares similar chemical properties.

    Selenonic acid derivatives: Formed through oxidation reactions.

    Selenol derivatives: Formed through reduction reactions.

Uniqueness

2-Selenonobenzoic acid–ammonia (1/1) is unique due to its specific combination of 2-selenonobenzoic acid and ammonia, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.

Properties

CAS No.

66616-98-6

Molecular Formula

C7H9NO5Se

Molecular Weight

266.12 g/mol

IUPAC Name

azane;2-selenonobenzoic acid

InChI

InChI=1S/C7H6O5Se.H3N/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,8,9)(H,10,11,12);1H3

InChI Key

QPNRBTJHYZRMJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[Se](=O)(=O)O.N

Origin of Product

United States

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